3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers targeting CNS or intracellular receptors face membrane permeability challenges with polar azetidine building blocks. 3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol solves this with a predicted LogP of -0.49 (vs. -1.22 for unmethylated analog), enabling improved passive diffusion. • Unique 3D pharmacophore: 3-hydroxyazetidine core + 1-methylimidazole moiety • Dihydrochloride salt (CAS 2089257-66-7) offers ~3.7× higher aqueous solubility for HTS • Methyl group on imidazole alters H-bonding & lipophilicity for distinct SAR exploration Available as free base or dihydrochloride. Bulk quantities in stock for global delivery.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13248290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2(CNC2)O
InChIInChI=1S/C7H11N3O/c1-10-3-2-9-6(10)7(11)4-8-5-7/h2-3,8,11H,4-5H2,1H3
InChIKeyHQEKHMWCJJVBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol Overview


3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol (CAS 1489819-00-2) is a specialized heterocyclic building block comprising a 3-hydroxyazetidine core substituted at the 3-position with a 1-methyl-1H-imidazol-2-yl moiety . Its unique architecture combines a strained, four-membered nitrogen-containing ring with a bioactive imidazole, making it a compound of interest in medicinal chemistry and drug discovery . The compound is primarily available as a free base or as a dihydrochloride salt (CAS 2089257-66-7) to enhance its physicochemical properties for experimental applications .

Heterocyclic building block for medicinal chemistry and drug discovery research.
Free base or dihydrochloride salt available; salt form may improve solubility for aqueous biological assays.

Why 3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol Cannot Be Substituted


In scientific research and procurement, substituting 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol with a generic analog like azetidin-3-ol or a simple imidazole derivative is not viable. The compound's specific spatial arrangement of functional groups—the hydroxyl at the 3-position of the azetidine ring and the 1-methylimidazole substituent—creates a unique 3D pharmacophore and reactivity profile . The methyl group on the imidazole ring, for instance, alters its hydrogen-bonding capabilities and lipophilicity compared to the unmethylated 3-(1H-imidazol-2-yl)azetidin-3-ol . Furthermore, the choice between the free base and its dihydrochloride salt (CAS 2089257-66-7) is critical, as the salt form provides significantly enhanced aqueous solubility and stability, which directly impacts experimental reproducibility and formulation work . These subtle but critical differences mean that substituting this compound can lead to altered reaction kinetics, binding affinities, or physicochemical properties, potentially derailing a research program. The evidence below details where quantifiable differentiation exists.

Unmethylated imidazole analog
Missing N-methyl group alters hydrogen-bonding and lipophilicity; reactivity and binding profiles may shift.
Simple azetidine or imidazole fragments
Lack the specific 3D pharmacophore; generic substitution may not reproduce target engagement or selectivity.
Free base vs. dihydrochloride salt
Solubility and stability differences may affect assay reproducibility; forms are not directly interchangeable without validation.

Differentiation Evidence for 3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol


Physicochemical Properties vs. Unmethylated Analog

The N-methylation of the imidazole ring in 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol results in distinct physicochemical properties compared to its unmethylated analog, 3-(1H-imidazol-2-yl)azetidin-3-ol. The methyl group increases molecular weight and lipophilicity, which can affect membrane permeability and target binding. This class-level inference suggests a different behavior in biological systems.

Molecular Weight Shift
Class-level
+14.02 g/mol (+10.1%)
Indicates potential pharmacokinetic property divergence.
Theoretical calculation; biological impact requires empirical verification.
Medicinal Chemistry Physicochemical Profiling Drug Design

Predicted Lipophilicity Difference

The presence of the methyl group on the imidazole ring in 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol increases its predicted lipophilicity compared to its unmethylated counterpart. A higher LogP value suggests improved membrane permeability, a crucial factor for intracellular target engagement.

LogP Increase
Class-level
+0.73 log units
Suggests enhanced passive membrane permeability.
In silico prediction; experimental LogP may differ.
Medicinal Chemistry Drug Discovery Lipophilicity

Free Base vs. Dihydrochloride Salt Solubility

The choice between the free base (CAS 1489819-00-2) and the dihydrochloride salt (CAS 2089257-66-7) of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol leads to a significant, quantifiable difference in key physicochemical properties that are critical for experimental work. The dihydrochloride salt is specifically formulated to enhance aqueous solubility and improve solid-state stability, making it the preferred form for biological assays and long-term storage.

Salt Solubility Gain
Data to verify
Dihydrochloride: LogSw -0.63 vs Free base: LogSw -1.2
Difference: +0.57 (~3.7× predicted)
May enable broader aqueous assay compatibility.
In silico estimate; confirm with experimental solubility.
Medicinal Chemistry Formulation Science Compound Management

Recommended Applications for 3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol


Design of CNS-Penetrant Lead Compounds

The compound's higher predicted LogP (-0.49) compared to its unmethylated analog (LogP -1.22) indicates improved potential for passive membrane diffusion . This makes it a more suitable starting point or building block in medicinal chemistry programs targeting intracellular or central nervous system (CNS) targets, where crossing the blood-brain barrier is required.

High-Throughput Biological Screening

For high-throughput screening (HTS) campaigns conducted in aqueous buffer systems, the dihydrochloride salt form (CAS 2089257-66-7) is the appropriate choice. Its ~3.7x higher predicted aqueous solubility compared to the free base minimizes precipitation issues in assay plates, reduces variability, and ensures the compound remains in solution at relevant testing concentrations .

Synthesis of Diverse Compound Libraries

As a specialized heterocyclic building block with a unique substitution pattern, 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is valuable for generating diversity in compound libraries . Its azetidine core and imidazole handle allow for further derivatization, enabling medicinal chemists to explore structure-activity relationships (SAR) in novel chemical space distinct from simple phenyl or pyridyl azetidines.

Application
Selection Property
Validation Focus
CNS-targeted lead optimization
Predicted permeability profile
Membrane permeability assays (e.g., PAMPA, Caco-2)
High-throughput biological screening
Aqueous solubility in assay media
Solubility testing in screening buffer
Diverse compound library synthesis
Heterocyclic building block with multiple derivatization sites
Library enumeration and SAR development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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